N-(4-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(4-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide" is a derivative of pyrazine carboxamide, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly studied in the provided papers, related compounds have been analyzed for their structural and electronic properties, as well as their potential biological activities.
Synthesis Analysis
Although the exact synthesis of the compound is not detailed in the provided papers, similar compounds are typically synthesized through multi-step organic reactions that involve the formation of the pyrazine ring followed by subsequent functionalization. The synthesis likely involves the careful selection of starting materials and reaction conditions to incorporate the chlorophenyl, tolyl, and carboxamide groups into the pyrazine framework.
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using spectroscopic techniques and quantum chemical studies. For instance, the molecular structural parameters and vibrational frequencies of a chloro-nitrophenyl pyrazine carboxamide were obtained using density functional theory (DFT) in the B3LYP approximation, which could be similar to the methods used to analyze the molecular structure of the compound . The presence of intramolecular hydrogen bonds and the conformation of the heterocyclic rings are important structural features that can influence the biological activity and stability of these compounds .
Chemical Reactions Analysis
The reactivity of pyrazine carboxamides can be predicted by mapping the molecular electrostatic potential, which identifies sites for electrophilic and nucleophilic attacks. The presence of electron-withdrawing or electron-donating groups, such as the chlorophenyl and tolyl groups, can significantly affect the reactivity of the compound. The Fukui functions can also provide insight into the reactivity of different sites within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine carboxamides, such as their vibrational frequencies, can be studied using FT-IR and FT-Raman spectroscopy. The hyperpolarizability values of these compounds are indicative of their potential role in nonlinear optics due to the extended π-electron delocalization over the pyrazine ring and carboxamide moiety . The HOMO and LUMO analysis can reveal information about charge transfer within the molecule, and NBO analysis can provide details on hyper-conjugative interactions and charge delocalization, which are important for understanding the stability and electronic properties of the compound .
Scientific Research Applications
Synthesis and Chemical Properties
N-(4-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a compound that has been part of various chemical synthesis studies. One study detailed the synthesis of structurally related compounds, involving the condensation of chlorides of substituted pyrazinecarboxylic acids with ring-substituted anilines. These compounds were evaluated for their antimycobacterial, antifungal activity, and their ability to inhibit photosynthetic electron transport (PET) (Doležal et al., 2010). Another study synthesized 2-substituted dihydro-pyrazoles, closely related to the compound , highlighting the diverse chemical transformations these compounds can undergo (Ochi & Miyasaka, 1983).
Biological Applications
Compounds structurally similar to this compound have shown potential in biological applications. For instance, some derivatives have been synthesized and tested for their in vitro cytotoxic activity against various cell lines, suggesting potential applications in cancer therapy (Mansour et al., 2020). Furthermore, derivatives of similar compounds have exhibited antibacterial activities, indicating potential in developing new antimicrobial agents (Altalbawy, 2013).
Structural Analysis and Crystallography
In-depth structural analysis and crystallography studies have been conducted on compounds akin to this compound. These studies provide valuable information on molecular geometry, crystal packing, and intermolecular interactions, which are crucial for understanding the chemical behavior and potential applications of these compounds (Kant et al., 2012).
properties
IUPAC Name |
N-(4-chlorophenyl)-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c1-15-4-6-16(7-5-15)20-19-3-2-12-24(19)13-14-25(20)21(26)23-18-10-8-17(22)9-11-18/h2-12,20H,13-14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHPHCQQIRHKLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.